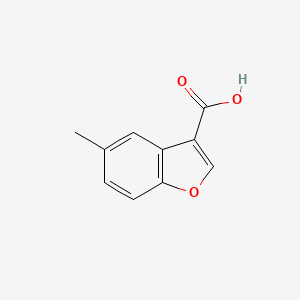

5-methyl-1-benzofuran-3-carboxylic acid

CAS No.: 93670-26-9

Cat. No.: VC4632339

Molecular Formula: C10H8O3

Molecular Weight: 176.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93670-26-9 |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.171 |

| IUPAC Name | 5-methyl-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) |

| Standard InChI Key | ZTOSOLQWPWTEEA-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC=C2C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The benzofuran scaffold consists of a fused benzene and furan ring system. In 5-methyl-1-benzofuran-3-carboxylic acid, the methyl group at position 5 and the carboxylic acid at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular formula (C₁₀H₈O₃) corresponds to a molar mass of 176.17 g/mol. Key structural identifiers include:

SMILES: CC1=CC2=C(C=C1)OC=C2C(=O)O

InChIKey: ZTOSOLQWPWTEEA-UHFFFAOYSA-N

The planar benzofuran system allows for π-π stacking, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for crystallization and solubility .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, provide insights into its gas-phase ion mobility (Table 1) .

Table 1: Predicted Collision Cross-Sections for 5-Methyl-1-Benzofuran-3-Carboxylic Acid Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.05463 | 132.4 |

| [M+Na]⁺ | 199.03657 | 146.0 |

| [M-H]⁻ | 175.04007 | 135.2 |

These values suggest moderate polarizability, consistent with aromatic systems bearing ionizable groups .

Synthetic Methodologies

Ester Hydrolysis Route

A common strategy for synthesizing benzofuran carboxylic acids involves hydrolyzing their methyl ester precursors. For example, methyl 5-methyl-1-benzofuran-3-carboxylate (CAS 93670-27-0) can be hydrolyzed under basic conditions . A representative procedure adapted from analogous systems is as follows:

-

Reaction Conditions:

-

Workup:

This method achieves yields exceeding 98% for structurally similar benzofuran-5-carboxylic acids .

Direct Functionalization of Benzofuran Cores

Alternative approaches involve modifying prefunctionalized benzofurans. For instance, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo methylation using dimethyl sulfate to install methoxy groups, though this method requires prolonged reflux (48 hours) and yields mixed results depending on substituent positioning .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 5-methyl-1-benzofuran-3-carboxylic acid are unavailable, analogous compounds exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate between δ 7.09–8.30 ppm, with the methyl group appearing as a singlet near δ 2.1–2.3 ppm .

-

¹³C NMR: The carbonyl carbon of the carboxylic acid typically appears near δ 167–170 ppm .

X-ray Crystallography

Crystal structures of related methyl esters (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) reveal triclinic packing with intermolecular hydrogen bonds stabilizing the lattice . The carboxylic acid derivative likely exhibits similar packing motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume